

# 3-Sulfo-glycodeoxycholic acid-d4 disodium CAS number and supplier

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## Compound of Interest

**Compound Name:** 3-Sulfo-glycodeoxycholic acid-d4disodium

**Cat. No.:** B106119

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## Technical Guide: 3-Sulfo-glycodeoxycholic acid-d4 disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Sulfo-glycodeoxycholic acid-d4 disodium, a deuterated and sulfated bile acid analog. This document covers its chemical identity, sourcing, and key biological pathways, offering valuable information for researchers in metabolic diseases, toxicology, and drug development.

## Chemical Identity and Suppliers

**CAS Number:** A specific CAS number for 3-Sulfo-glycodeoxycholic acid-d4 disodium is not readily available in public databases. However, the CAS number for the non-deuterated form, 3-Sulfo-glycodeoxycholic Acid Disodium Salt, is 66874-10-0. The deuterated form is typically used as an internal standard in mass spectrometry-based analyses.

**Suppliers:** Several chemical suppliers offer 3-Sulfo-glycodeoxycholic acid-d4 disodium and its unlabeled counterpart. Researchers are advised to request a certificate of analysis to ensure the quality and purity of the compound. Potential suppliers include:

- Sigma-Aldrich

- MedChemExpress
- CliniSciences

## Quantitative Data

Property	Value	Source
CAS Number (unlabeled)	66874-10-0	N/A
Molecular Formula (d4)	C26H37D4NNa2O8S	N/A
Purity	Typically >95%	Supplier Dependent
Storage	-20°C	Supplier Dependent

## Experimental Protocols

### General Synthesis of Sulfated Bile Acids

While a specific protocol for the synthesis of 3-Sulfo-glycodeoxycholic acid-d4 disodium is not publicly available, a general method for the sulfation of bile acids can be adapted. This typically involves the protection of other hydroxyl groups, followed by sulfation of the desired hydroxyl group using a sulfating agent, and subsequent deprotection.

A representative procedure for the synthesis of 7- and 12-monosulfates of bile acids involves the following steps[1]:

- Protection of Hydroxyl Groups: Protect the hydroxyl groups that are not intended for sulfation using appropriate protecting groups.
- Sulfation: React the protected bile acid with a sulfur trioxide-amine complex (e.g., sulfur trioxide-triethylamine) in a suitable solvent like pyridine. The reaction is typically carried out overnight.
- Isolation: Isolate the sulfated product, often by precipitation as a salt (e.g., p-toluidinium salt).
- Deprotection: Remove the protecting groups to yield the desired sulfated bile acid.

- Conjugation (for glycine conjugates): The sulfated bile acid can be conjugated with a glycine ester (e.g., ethyl glycinate) in the presence of a coupling agent like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in a solvent such as boiling chloroform[1].
- Hydrolysis and Salt Formation: Hydrolyze the ester and form the disodium salt.

The deuterated (d4) version would be synthesized from the corresponding deuterated glycodeoxycholic acid.

## In Vivo Bile Acid Infusion in Rats

Studies investigating the physiological effects of sulfated bile acids often employ in vivo infusion models in rodents. A general procedure for bile duct ligation and subsequent analysis in rats is as follows[2]:

- Animal Model: Male Sprague-Dawley rats are commonly used.
- Surgical Procedure: Under anesthesia, a midline incision is made, and the common bile duct is located and ligated.
- Post-Operative Care: Animals are monitored for recovery and provided with appropriate post-operative care.
- Sample Collection: At specified time points, blood, urine, and tissue samples (e.g., liver, small intestine) are collected for analysis[2][3].
- Analysis: Bile acid profiles in the collected samples are analyzed, typically by LC-MS/MS, to determine the concentrations of various bile acid species, including their sulfated and conjugated forms[4][5].

## In Vitro Intestinal Barrier Model

The Caco-2 cell line is a widely used in vitro model to study intestinal transport and barrier function of various compounds, including bile acids. A general protocol involves[6][7][8][9]:

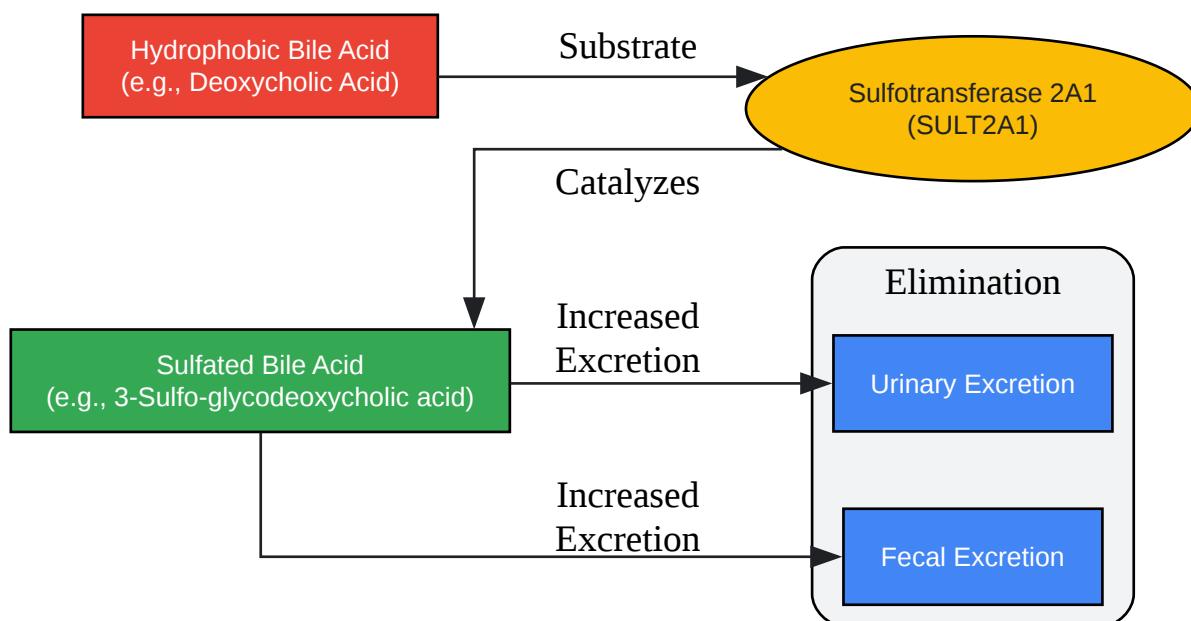
- Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured until they form a confluent monolayer with well-developed tight junctions.

- Treatment: The Caco-2 cell monolayers are then exposed to the bile acid of interest (e.g., 3-Sulfo-glycodeoxycholic acid-d4 disodium) in the apical or basolateral compartment.
- Transport Studies: Samples are collected from both compartments at various time points to determine the rate and extent of transport across the cell monolayer.
- Barrier Integrity: The integrity of the cell monolayer is monitored throughout the experiment by measuring transepithelial electrical resistance (TEER).
- Analysis: The concentration of the bile acid in the collected samples is quantified using analytical methods like LC-MS/MS.

## Signaling Pathways and Logical Relationships

### Bile Acid Detoxification Pathway

Sulfation is a key detoxification pathway for bile acids, particularly the more hydrophobic and potentially toxic ones. This process increases their water solubility, facilitating their elimination from the body.

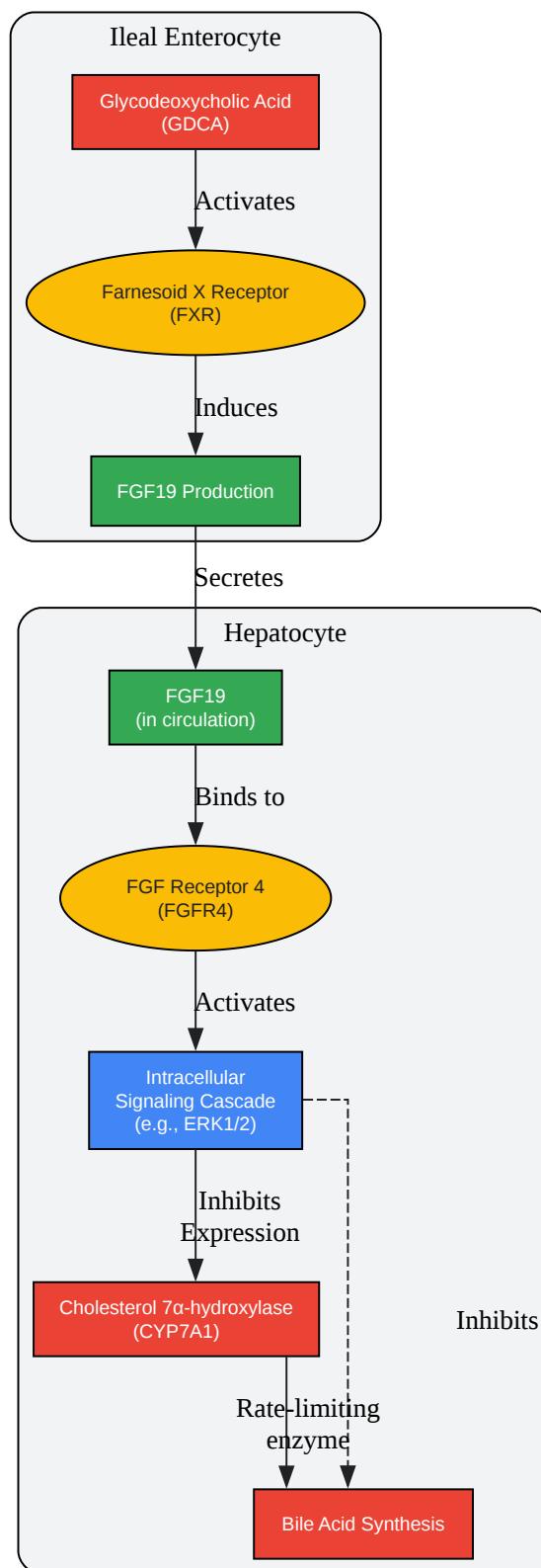


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Caption: Bile acid sulfation pathway in the liver.

## FGF19 Signaling Pathway in Bile Acid Homeostasis

Glycodeoxycholic acid (GDCA) plays a role in the negative feedback regulation of bile acid synthesis through the activation of the Fibroblast Growth Factor 19 (FGF19) signaling pathway.



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Caption: FGF19-mediated regulation of bile acid synthesis.

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